

# "Physical and chemical properties of Hybridaphniphylline A"

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## Compound of Interest

Compound Name: Hybridaphniphylline A

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## Hybridaphniphylline A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Hybridaphniphylline A** is a complex polycyclic alkaloid isolated from the stems and leaves of *Daphniphyllum longeracemosum*. As a member of the *Daphniphyllum* alkaloids, a class of natural products known for their intricate molecular architectures and diverse biological activities, **Hybridaphniphylline A** represents a molecule of significant interest to the scientific community. This technical guide provides a detailed overview of the physical and chemical properties of **Hybridaphniphylline A**, including its spectroscopic data, isolation protocols, and a discussion of its chemical nature and potential reactivity. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

### Physical Properties

**Hybridaphniphylline A** is a white amorphous powder.<sup>[1]</sup> Its physical properties are summarized in the table below, providing essential data for its identification and handling in a laboratory setting.

Property	Value
Appearance	White amorphous powder
Molecular Formula	C <sub>37</sub> H <sub>47</sub> NO <sub>11</sub>
Molecular Weight	681.77 g/mol
Melting Point	Not reported
Optical Rotation	[α] <sup>20</sup> <sub>D</sub> +55.6 (c 0.1, CHCl <sub>3</sub> )
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

## Chemical Properties

**Hybridaphniphylline A** is a unique natural product, characterized as a hybrid of a Daphniphyllum alkaloid and an iridoid.[3] This intricate molecular structure, featuring a decacyclic fused skeleton, suggests a fascinating biogenetic origin and presents a formidable challenge for total synthesis.

The proposed biogenetic pathway for **Hybridaphniphylline A** involves a natural Diels-Alder cycloaddition, highlighting a key aspect of its chemical reactivity.[3] The molecule contains a variety of functional groups, including a lactone, a tertiary amine, multiple hydroxyl groups, and ether linkages, which are expected to dictate its chemical behavior and potential for derivatization.

The complex stereochemistry of **Hybridaphniphylline A**, with numerous chiral centers, is a defining feature. Its absolute configuration has been elucidated through extensive spectroscopic analysis.[3] The chemical stability and reactivity of this alkaloid are areas of ongoing research, with its intricate structure offering opportunities for the exploration of novel chemical transformations.

## Spectroscopic Data

The structural elucidation of **Hybridaphniphylline A** was accomplished through a combination of one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, as well as high-resolution mass spectrometry (HRMS).

## Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the elemental composition of **Hybridaphniphylline A**.

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	682.3229	682.3225

## NMR Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR data provide a detailed map of the molecular structure of **Hybridaphniphylline A**. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

<sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	3.25	m	
2	1.85, 1.65	m	
3	2.10	m	
5	2.30, 1.55	m	
6	1.75, 1.45	m	
7	2.95	m	
10	5.80	d	2.4
11	2.55	m	
12	1.95	m	
13	1.60	m	
14	1.40, 1.20	m	
15	1.70, 1.50	m	
17	3.80	d	12.0
17	3.65	d	12.0
18	0.95	d	6.6
20	2.85	q	6.6
21	2.75, 2.45	m	
22-Me	1.15	s	
1'	4.85	d	7.8
2'	3.45	t	7.8
3'	3.55	t	7.8
4'	3.60	t	7.8
5'	3.40	m	

6'a	3.85	dd	12.0, 2.4
6'b	3.70	dd	12.0, 5.4

$^{13}\text{C}$  NMR (150 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Type
1	45.2	CH
2	30.1	CH <sub>2</sub>
3	38.5	CH
4	58.9	C
5	35.4	CH <sub>2</sub>
6	28.7	CH <sub>2</sub>
7	55.1	CH
8	138.2	C
9	125.4	C
10	101.2	CH
11	42.1	CH
12	32.5	CH
13	25.8	CH <sub>2</sub>
14	36.7	CH <sub>2</sub>
15	29.8	CH <sub>2</sub>
16	65.3	C
17	60.5	CH <sub>2</sub>
18	15.9	CH <sub>3</sub>
19	175.1	C
20	52.3	CH
21	48.7	CH <sub>2</sub>
22	68.4	C
22-Me	22.1	CH <sub>3</sub>

1'	98.7	CH
2'	73.8	CH
3'	76.9	CH
4'	70.5	CH
5'	77.3	CH
6'	61.8	CH <sub>2</sub>
2"	170.3	C
3"	131.5	C
4"	142.8	CH

## Experimental Protocols

### Isolation and Purification of Hybridaphniphylline A

The following protocol describes the extraction and isolation of **Hybridaphniphylline A** from *Daphniphyllum longeracemosum*.

**Fig. 1:** Workflow for the isolation of **Hybridaphniphylline A**.

#### Detailed Steps:

- **Extraction:** The air-dried and powdered stems and leaves of *Daphniphyllum longeracemosum* (10 kg) were extracted three times with 95% ethanol at room temperature.
- **Concentration:** The combined ethanol extracts were concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The residue was suspended in water and partitioned with ethyl acetate. The ethyl acetate layer was collected and concentrated.
- **Acid-Base Extraction:** The ethyl acetate extract was dissolved in 5% HCl and extracted with chloroform to remove non-alkaloidal components. The acidic aqueous layer was then

basified with  $\text{NH}_3 \cdot \text{H}_2\text{O}$  to pH 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.

- Chromatographic Separation:
  - The crude alkaloid fraction was subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient, to yield several fractions.
  - Fractions containing **Hybridaphniphylline A** were combined and further purified by Sephadex LH-20 column chromatography using a chloroform-methanol (1:1) solvent system.
  - Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to afford pure **Hybridaphniphylline A**.

## Spectroscopic Analysis

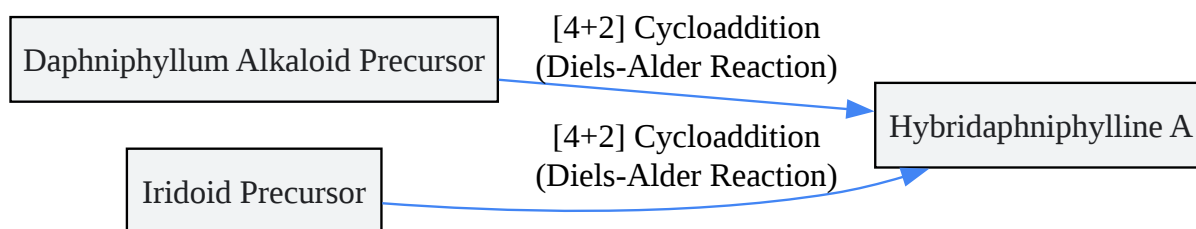
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AVANCE-600 spectrometer. Chemical shifts were referenced to the solvent signals ( $\text{CDCl}_3$ :  $\delta\text{H}$  7.26,  $\delta\text{C}$  77.16).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer.

## Biosynthesis and Synthesis

### Proposed Biosynthetic Pathway

The unique hybrid structure of **Hybridaphniphylline A** suggests a fascinating biosynthetic origin. It is proposed to be formed via a Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid precursor.[3] This proposed pathway highlights the elegant strategies employed by nature to construct complex molecular architectures.





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**Fig. 2:** Proposed biosynthetic pathway for **Hybridaphniphylline A**.

## Total Synthesis

While the total synthesis of **Hybridaphniphylline A** has not been reported, the successful total synthesis of its close analogue, Hybridaphniphylline B, has been achieved. This synthesis also utilized a key late-stage intermolecular Diels-Alder reaction, providing strong support for the proposed biosynthetic pathway. The synthetic strategies developed for Hybridaphniphylline B could potentially be adapted for the total synthesis of **Hybridaphniphylline A**.

## Biological Activity

The biological activities of many Daphniphyllum alkaloids have been investigated, with reports of cytotoxic and anti-HIV activities for some members of this family. Preliminary studies on **Hybridaphniphylline A** and related compounds suggest potential for biological activity, though further in-depth investigations are required to fully elucidate its pharmacological profile.

## Conclusion

**Hybridaphniphylline A** stands out as a structurally remarkable natural product with a complex polycyclic framework. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed spectroscopic data, and the methodologies for its isolation. The proposed biosynthetic pathway involving a Diels-Alder reaction opens up intriguing questions about its natural formation and provides inspiration for synthetic chemists. Further research into the biological activity and potential therapeutic applications of **Hybridaphniphylline A** is warranted and will undoubtedly contribute to the broader understanding of the chemical and biological diversity of the Daphniphyllum alkaloids.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

